

Technical Guide: Discovery and Initial Characterization of the PAR1 Agonist Peptide TFLLR-NH2

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Compound of Interest

Compound Name: *Tflrnpndk-NH2*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthetic peptide TFLLR-NH2, a selective agonist of Protease-Activated Receptor 1 (PAR1). It details the peptide's discovery as a tool to mimic the natural activation of PAR1, its initial characterization through various in vitro and in vivo assays, and the key signaling pathways it modulates. This guide also includes detailed experimental protocols and quantitative data to facilitate further research and application in drug development. While the initial query mentioned "**Tflrnpndk-NH2**," the vast body of research points to a likely typographical error, with "TFLLR-NH2" being the well-characterized peptide. A longer variant, **TFLLRNPNDK-NH2**, also a PAR1 agonist, is mentioned in some literature and will be noted where appropriate.^[1]

Discovery and Background

The discovery of TFLLR-NH2 and similar short peptide agonists stemmed from the need to understand the function of Protease-Activated Receptors (PARs), a unique family of G protein-coupled receptors (GPCRs).^{[2][3]} Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmask a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate signaling.^{[3][4]}

TFLLR-NH2 was synthesized to mimic the tethered ligand domain of PAR1, thereby allowing researchers to study receptor activation and its downstream effects without the need for proteolytic enzymes like thrombin.[5][6] This peptide, with the sequence Thr-Phe-Leu-Leu-Arg-NH2, has been instrumental in elucidating the physiological and pathological roles of PAR1 in processes such as thrombosis, inflammation, and cancer.[6][7]

Initial Characterization: Biological Activity

The initial characterization of TFLLR-NH2 focused on its ability to selectively activate PAR1 and elicit downstream cellular responses. Key findings from these early studies are summarized below.

- **Receptor Activation and Potency:** TFLLR-NH2 is a selective PAR1 agonist with a half-maximal effective concentration (EC50) of 1.9 μM for inducing calcium mobilization in cultured neurons.[5][7][8][9][10] Studies have shown that TFLLR-NH2 can induce concentration-dependent relaxation in guinea-pig lower esophageal sphincter strips, further indicating its agonistic activity on PAR1.[11] Another study in adult rat substantia gelatinosa neurons reported an EC50 of 0.32 μM for increasing the frequency of spontaneous excitatory postsynaptic currents (sEPSC).[3]
- **Platelet Activation:** A primary function of PAR1 is the activation of platelets, a critical step in hemostasis and thrombosis. TFLLR-NH2 is widely used to activate platelets in vitro.[7] This activation leads to a cascade of events including shape change, granule secretion, and aggregation.
- **Calcium Mobilization:** Activation of PAR1 by TFLLR-NH2 leads to a rapid and transient increase in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$). In cultured neurons, 10 μM TFLLR-NH2 induced a peak $[\text{Ca}^{2+}]_i$ of $196.5 \pm 20.4 \text{ nM}$. [5][8][9] This response is a hallmark of PAR1 activation via the Gq/phospholipase C pathway.
- **Cellular Signaling in Cancer:** In the context of cancer biology, TFLLR-NH2 has been shown to induce epithelial-mesenchymal transition (EMT) and chemotaxis in the SW620 colon cancer cell line through the activation of platelet PAR1.[7] This process involves the secretion of TGF- β 1 and the upregulation of CXCR4 on the cancer cell surface.[7]

- **Neurogenic Inflammation:** In vivo studies have demonstrated that TFLLR-NH2 can induce plasma extravasation and edema, key components of neurogenic inflammation.[5] Injection of TFLLR-NH2 into the rat paw resulted in significant and sustained edema.[5][8] This effect was shown to be mediated by PAR1, as it was absent in PAR1 knockout mice.[5][8]
- **Scratching Behavior:** TFLLR-NH2 has also been shown to elicit scratching behavior in mice, suggesting a role for PAR1 in itch sensation.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of TFLLR-NH2.

Table 1: In Vitro Potency and Efficacy of TFLLR-NH2

Assay	Cell/Tissue Type	Parameter	Value	Reference
Calcium Mobilization	Cultured Rat Neurons	EC50	1.9 μ M	[5][7][8][9][10]
Calcium Mobilization	Cultured Rat Neurons	Peak $[Ca^{2+}]_i$ (at 10 μ M)	196.5 \pm 20.4 nM	[5][8][9]
Spontaneous EPSC Frequency	Adult Rat Substantia Gelatinosa Neurons	EC50	0.32 μ M	[3]
Vasodilation	Human Umbilical Artery	MMI (at 10^{-6} M)	61.50%	[6]

MMI: Mean Maximal Inhibition

Table 2: In Vivo Effects of TFLLR-NH2

Model/Assay	Animal Model	Dose/Concentration	Observed Effect	Reference
Plasma Extravasation	Mice	3 μ mol/kg	2-8 fold increase in various tissues	[5] [8]
Paw Edema	Rat	100 μ g (intraplantar)	Sustained increase in paw volume	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of TFLLR-NH2 are provided below.

TFLLR-NH2 is synthesized by solid-phase methods, purified by high-pressure liquid chromatography (HPLC), and its structure confirmed by mass spectrometry and amino acid analysis.[\[4\]](#)

This assay measures the increase in intracellular calcium following receptor activation.

- Cell Preparation: Culture cells (e.g., HEK293T cells or primary neurons) in a 96-well plate. [\[12\]](#)
- Dye Loading: Load the cells with a fluorescent Ca²⁺-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.[\[12\]](#)[\[13\]](#)[\[14\]](#) This typically involves incubating the cells with the dye for a specific period at 37°C.
- Compound Addition: Prepare a dilution series of TFLLR-NH2 in a separate "compound plate".[\[12\]](#)
- Fluorescence Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to add the TFLLR-NH2 solutions to the cell plate and simultaneously measure the fluorescence intensity over time.[\[14\]](#)[\[15\]](#) The excitation and emission wavelengths will depend on the dye used (e.g., 488 nm excitation and 525 nm emission for Fluo-4).[\[12\]](#)

- **Data Analysis:** The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value by plotting the peak fluorescence response against the logarithm of the TFLLR-NH2 concentration and fitting the data to a sigmoidal dose-response curve.[\[12\]](#)

This assay measures the aggregation of platelets in response to an agonist.

- **Platelet-Rich Plasma (PRP) Preparation:** Collect whole blood into sodium citrate tubes.[\[16\]](#) Centrifuge the blood at a low speed to separate the PRP.[\[16\]](#)
- **Assay Setup:** Place a sample of PRP in a cuvette with a stir bar in a light transmission aggregometer.[\[17\]](#) The instrument passes a light beam through the PRP and measures the amount of light transmitted.
- **Agonist Addition:** Add TFLLR-NH2 to the PRP sample.
- **Measurement:** As platelets aggregate, the turbidity of the PRP decreases, and more light is transmitted through the sample. The aggregometer records this change in light transmission over time.[\[17\]](#)[\[18\]](#)
- **Data Analysis:** The extent of platelet aggregation is quantified as the maximum percentage change in light transmission.[\[19\]](#)[\[20\]](#)

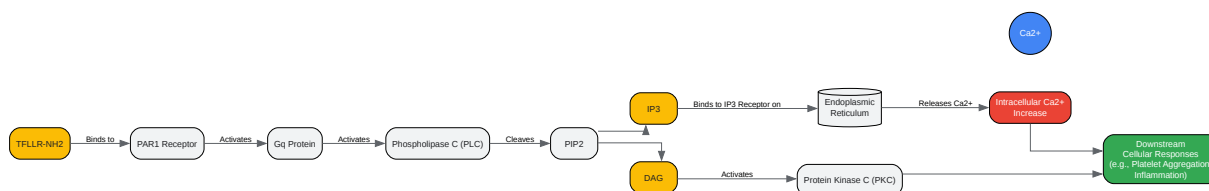
This assay measures the leakage of plasma proteins from blood vessels into the surrounding tissue.

- **Animal Preparation:** Anesthetize the animal (e.g., mouse).
- **Injection:** Co-inject TFLLR-NH2 (e.g., 3 $\mu\text{mol/kg}$) and Evans blue dye (a marker for plasma protein leakage) into the tail vein.[\[5\]](#)[\[8\]](#)
- **Perfusion:** After a set time (e.g., 10 minutes), perfuse the animal with saline to remove the dye from the circulation.[\[5\]](#)
- **Tissue Collection and Dye Extraction:** Excise the tissues of interest, weigh them, and incubate them in formamide to extract the Evans blue dye.[\[5\]](#)[\[8\]](#)

- Quantification: Measure the absorbance of the formamide extract spectrophotometrically (at ~620-650 nm) to determine the amount of Evans blue dye that has extravasated into the tissue.[5][8]

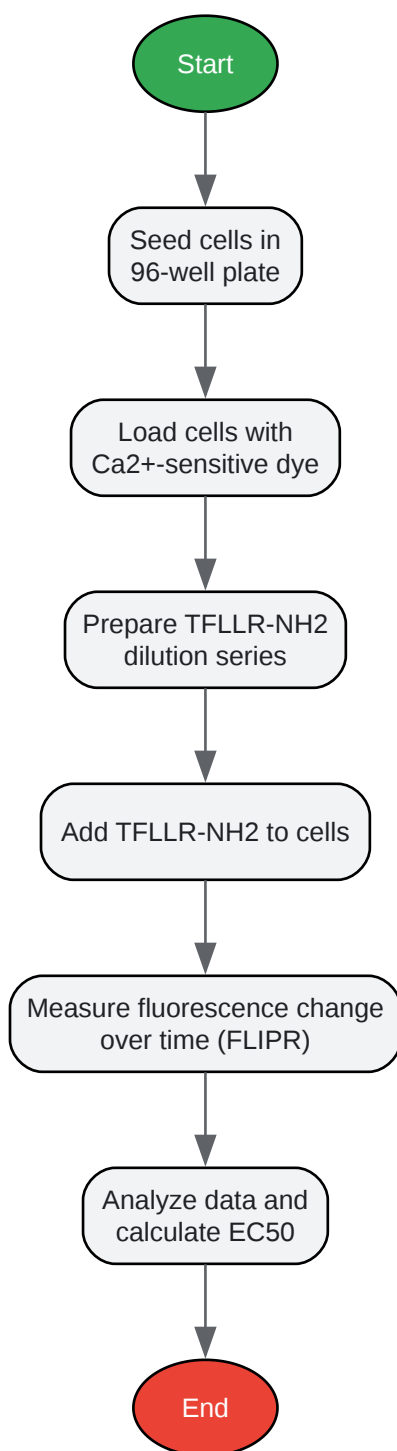
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by TFLLR-NH2 and the general workflows for the experimental protocols described above.



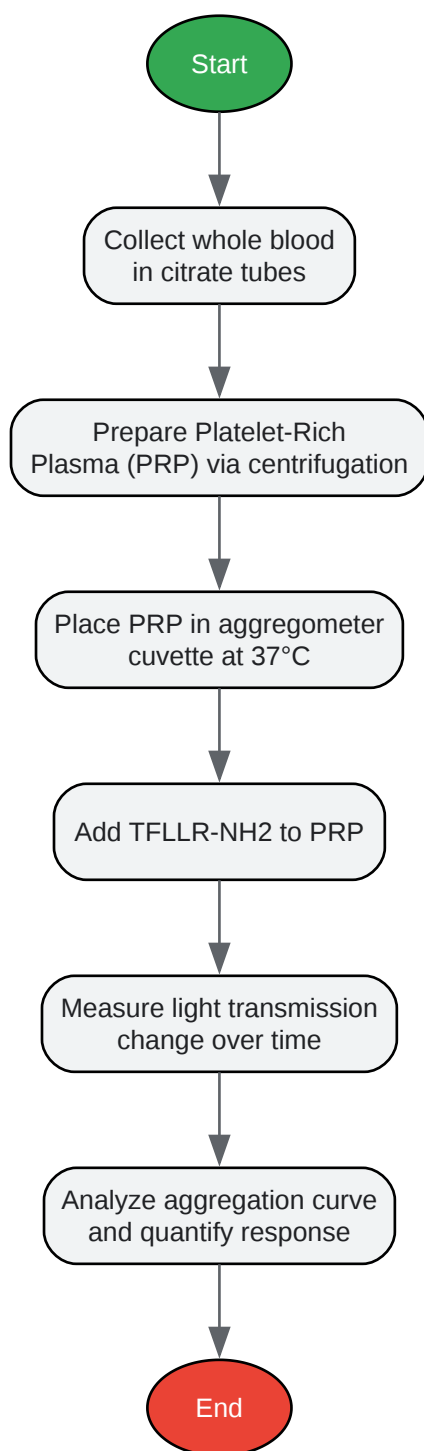
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Caption: PAR1 signaling pathway activated by TFLLR-NH2.



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Caption: Experimental workflow for the calcium mobilization assay.



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